molecular formula C11H21NO2 B2978295 Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate CAS No. 2248184-15-6

Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate

Cat. No.: B2978295
CAS No.: 2248184-15-6
M. Wt: 199.294
InChI Key: KPRKCASZXINPQW-VIFPVBQESA-N
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Description

Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate is an organic compound that features a tert-butyl ester group attached to a propanoate chain, which is further connected to a pyrrolidine ring

Properties

IUPAC Name

tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-6-9-5-4-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKCASZXINPQW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate typically involves the esterification of 3-[(2S)-pyrrolidin-2-yl]propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate exerts its effects depends on its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. The pyrrolidine ring can interact with receptors or enzymes, influencing their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a tert-butyl ester group and a pyrrolidine ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

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